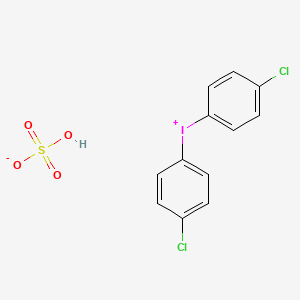
Bis(4-chlorophenyl)iodanium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenyl)iodanium hydrogen sulfate is an organoiodine compound with the molecular formula C₁₂H₉Cl₂IO₄S. It is known for its utility in organic synthesis, particularly as an oxidizing agent. The compound features two 4-chlorophenyl groups attached to an iodine atom, which is further bonded to a hydrogen sulfate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with 4-chlorobenzene in the presence of an oxidizing agent. One common method includes the use of hydrogen peroxide or peracetic acid as the oxidant. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of robust oxidizing agents and controlled reaction conditions are crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: It can oxidize sulfides to sulfoxides.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Dimethyl sulfoxide (DMSO) is often used as a solvent and oxidant in the presence of this compound.
Substitution: Reactions typically occur under acidic conditions to stabilize the iodonium intermediate.
Major Products
Oxidation: The major products are sulfoxides when sulfides are used as substrates.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
Bis(4-chlorophenyl)iodanium hydrogen sulfate has several applications in scientific research:
Biology: It can be used to modify biological molecules through oxidative processes.
Medicine: The compound’s ability to oxidize specific functional groups makes it useful in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which bis(4-chlorophenyl)iodanium hydrogen sulfate exerts its effects involves the transfer of an oxygen atom to the substrate. This process is facilitated by the electrophilic nature of the iodonium ion, which readily accepts electrons from the substrate, leading to its oxidation. The hydrogen sulfate group helps stabilize the iodonium ion, making it a more effective oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)iodonium bromide
- Bis(4-chlorophenyl)iodonium chloride
Uniqueness
Bis(4-chlorophenyl)iodanium hydrogen sulfate is unique due to its hydrogen sulfate group, which enhances its solubility in aqueous media and provides additional stabilization to the iodonium ion. This makes it a more versatile and effective oxidizing agent compared to its bromide and chloride counterparts.
Properties
CAS No. |
15269-35-9 |
|---|---|
Molecular Formula |
C12H9Cl2IO4S |
Molecular Weight |
447.1 g/mol |
IUPAC Name |
bis(4-chlorophenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H8Cl2I.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
WAXYPNMVLWZYQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



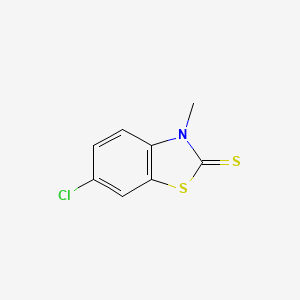
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
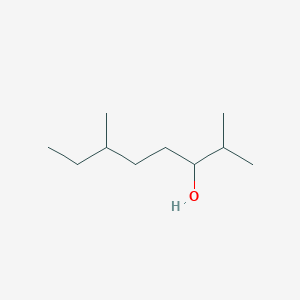

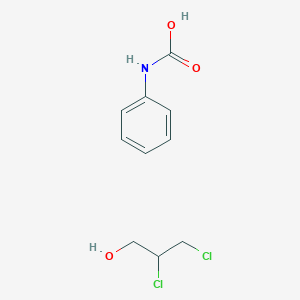
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

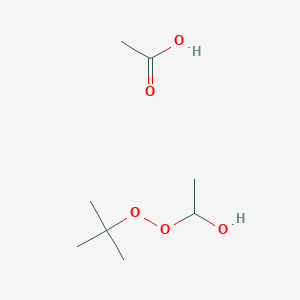

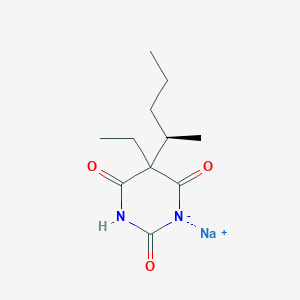
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
